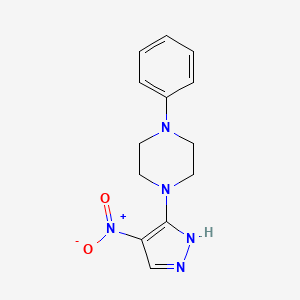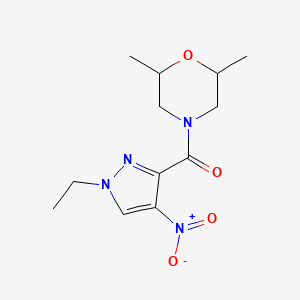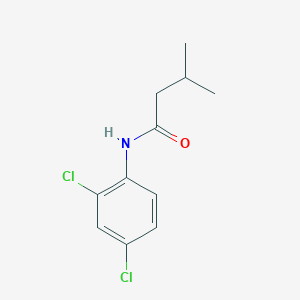![molecular formula C26H30Br2N4O2 B10900789 2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10900789.png)
2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure. This compound features a phenoxy group substituted with dibromo and tetramethylbutyl groups, along with an acetohydrazide moiety linked to a pyrazole ring. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-(1,1,3,3-tetramethylbutyl)phenol to introduce the dibromo groups.
Coupling with Acetohydrazide: The brominated phenol is then reacted with acetohydrazide under specific conditions to form the hydrazide linkage.
Addition of the Pyrazole Ring: Finally, the pyrazole ring is introduced through a condensation reaction with the hydrazide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or pyrazole moieties.
Reduction: Reduction reactions could target the hydrazide linkage or the phenoxy group.
Substitution: Halogen substitution reactions are possible due to the presence of bromine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology and Medicine
In biological and medical research, the compound might be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETOHYDRAZIDE: Lacks the pyrazole ring.
2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINE: Similar structure but with a hydrazine group instead of acetohydrazide.
Uniqueness
The presence of both the dibromo-tetramethylbutyl-phenoxy group and the pyrazole-acetohydrazide moiety makes this compound unique, potentially offering distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C26H30Br2N4O2 |
|---|---|
Molecular Weight |
590.3 g/mol |
IUPAC Name |
2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H30Br2N4O2/c1-25(2,3)16-26(4,5)19-11-20(27)24(21(28)12-19)34-15-22(33)31-29-13-18-14-30-32-23(18)17-9-7-6-8-10-17/h6-14H,15-16H2,1-5H3,(H,30,32)(H,31,33)/b29-13+ |
InChI Key |
SJOPQPQGYQCMAE-VFLNYLIXSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=C(NN=C2)C3=CC=CC=C3)Br |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=C(NN=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10900713.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10900715.png)
![[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10900741.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B10900745.png)

![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B10900750.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]propanamide](/img/structure/B10900758.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10900769.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B10900772.png)

![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10900783.png)
![N-[(1Z)-3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10900785.png)
